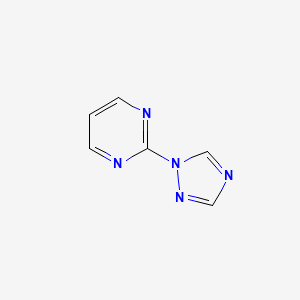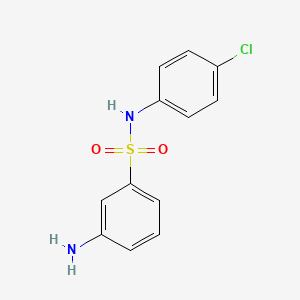
(5-Bromopyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including substitution reactions and the use of various reagents to achieve the desired functional groups on the pyridine and piperidine moieties. For example, an efficient synthesis route for a carboxylic acid derivative with a bromopyridine moiety is described, which involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent reactions to introduce the methoxy and bromo groups, followed by alkaline hydrolysis . This suggests that a similar multi-step synthetic approach could be employed for the synthesis of "(5-Bromopyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone," with appropriate modifications to introduce the quinolin-8-yloxy group and the methanone linkage.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic techniques and single crystal X-ray diffraction studies . These studies reveal that the piperidine ring can adopt a chair conformation and that the geometry around certain atoms, such as sulfur in the case of the compound studied, can be distorted tetrahedral. The presence of intra- and intermolecular hydrogen bonds, as well as other interactions like C-Cl···π and π···π, contribute to the stability of the crystal structure . These findings can be extrapolated to suggest that "this compound" may also exhibit a complex three-dimensional structure with various stabilizing interactions.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compound . However, the described synthesis and structural studies of related compounds indicate that the bromopyridine and piperidine moieties can undergo substitution reactions, and the overall molecular structure can influence the reactivity . The presence of functional groups such as the methanone linkage may also affect the compound's reactivity in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the thermal properties of a related compound have been studied using thermogravimetric analysis, showing stability in a certain temperature range . This suggests that "this compound" might also exhibit thermal stability up to a certain temperature. Theoretical calculations, such as density functional theory, can be used to predict the electronic properties, such as the HOMO-LUMO energy gap, which can give insights into the chemical reactivity and stability of the compound .
Aplicaciones Científicas De Investigación
Anticorrosive Materials
Quinoline derivatives are widely utilized as anticorrosive materials. They exhibit significant effectiveness against metallic corrosion due to their high electron density, which allows them to adsorb and form stable chelating complexes with surface metallic atoms through coordination bonding. This property is particularly valuable in protecting materials in industrial applications and infrastructure (C. Verma, M. Quraishi, E. Ebenso, 2020).
Biotechnological Applications
Methanotrophs, bacteria capable of using methane as their sole carbon source, are being researched for their potential in generating value while utilizing methane. This includes the production of single-cell protein, biopolymers, and various metabolites. The unique bacteria's ability to transform methane into valuable products while potentially sequestering a greenhouse gas highlights an innovative area of research with environmental and industrial implications (PJ Strong, S. Xie, W. Clarke, 2015).
Drug Development and Pharmaceuticals
Quinoline derivatives play a significant role in drug development due to their bioactive properties. They have been used in developing drugs, pro-drugs, and antibiotics such as echinomycin, levomycin, and actinoleutin. Their structure, which often mimics the phosphate moiety, makes them useful in designing drugs for various therapeutic applications, including anticancer, antibacterial, and antiviral treatments (M. Fouillaud, M. Venkatachalam, E. Girard-Valenciennes, Y. Caro, L. Dufossé, 2016).
Nanotechnology and Material Science
Nanocarriers, especially those encapsulating thymoquinone (TQ), demonstrate improved oral bioavailability and efficacy in vitro and in vivo. These polymeric and lipidic nanocarriers offer a new avenue for delivering hydrophobic drugs like TQ, enhancing their therapeutic potential and possibly bringing them closer to clinical reality. This application spans pharmaceutical and biological sciences, indicating the broad impact of quinoline derivatives in material science (C. Rathore, M. Rathbone, D. Chellappan, M. Tambuwala, T. Pinto, H. Dureja, Chetna Hemrajani, G. Gupta, K. Dua, P. Negi, 2020).
Propiedades
IUPAC Name |
(5-bromopyridin-3-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c21-16-11-15(12-22-13-16)20(25)24-9-6-17(7-10-24)26-18-5-1-3-14-4-2-8-23-19(14)18/h1-5,8,11-13,17H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIGBRMOTPMCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one](/img/structure/B3008376.png)

![4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3008378.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3008380.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B3008384.png)
![5-[(4-Fluorophenyl)methyl]-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3008386.png)

![Tert-butyl 2-cyano-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3008388.png)

![1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3008392.png)

![5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B3008398.png)